molecular formula C8H9ClN2O B3092140 2-Chloro-5-(1-ethoxyvinyl)pyrimidine CAS No. 122372-20-7

2-Chloro-5-(1-ethoxyvinyl)pyrimidine

Cat. No. B3092140
CAS RN: 122372-20-7
M. Wt: 184.62 g/mol
InChI Key: VVYWMBZKYBXEMW-UHFFFAOYSA-N
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Description

“2-Chloro-5-(1-ethoxyvinyl)pyrimidine” is a chemical compound with the molecular formula C8H9ClN2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(1-ethoxyvinyl)pyrimidine” involves a pyrimidine core, which is a six-membered ring with two nitrogen atoms . The compound also contains a chlorine atom and an ethoxyvinyl group attached to the pyrimidine ring .

Scientific Research Applications

Synthesis of New Pyrimidine Derivatives

“2-Chloro-5-(1-ethoxyvinyl)pyrimidine” can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . This process involves a nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .

Kinase Inhibitor Scaffolds

Fused pyrimidine cores, like “2-Chloro-5-(1-ethoxyvinyl)pyrimidine”, are privileged kinase scaffolds . They are used in the synthesis of 2-amino-pyrido[3,4-d]pyrimidine derivatives, which have potential as kinase inhibitors .

Synthesis of Bis (2-(pyrimidin-2-yl)ethoxy)alkanes

This compound has been used in the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes . These compounds have potential applications in various fields of chemistry and biology.

Production of Fluorescent Dyes

“2-Chloro-5-(1-ethoxyvinyl)pyrimidine” is used in the production of 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl)) dianiline fluorescent dye . This dye can be used in biosensors for protein assays .

Synthesis of cis- and trans-Octahydropyrrolo [2,3]pyridine Derivatives

This compound is used in the synthesis of cis- and trans-octahydropyrrolo [2,3]pyridine derivatives . These derivatives have potential applications in medicinal chemistry.

Construction of Fused Pyrimidines

“2-Chloro-5-(1-ethoxyvinyl)pyrimidine” can be used in the construction of fused pyrimidines, such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines . These compounds have a wide range of applications in medicinal chemistry.

properties

IUPAC Name

2-chloro-5-(1-ethoxyethenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-8(9)11-5-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWMBZKYBXEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(1-ethoxyvinyl)pyrimidine

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-chloropyrimidine (12.5 g, 64.62 mmol) in dry DMF (175 mL) under N2 was added tributyl(1-ethoxyvinyl)tin (21.8 mL, 64.62 mmol) and dichlorobis(triphenylphosphine)palladium (II) (2.27 g, 3.23 mmol). The mixture was heated at 100° C. for 3 h before being allowed to stir at room temperature for 16 hr. The mixture was then diluted with ether (200 mL) and treated with aqueous KF soln (55 g of potassium fluoride in 33 mL of water). The two phase mixture was stirred vigorously for 1 h at room temperature before being filtered through diatomaceous earth (Celite®). The filtrate was washed with sat'd NaHCO3 soln and brine prior to drying (Na2SO4). The original aqueous phase was extracted with ether (2×) and the organic phase was treated as above. Repetition on 13.5 g of 5-bromo-2-chloropyrimidine and combined purification by Biotage™ flash chromatography on silica gel (gradient elution on a 65M column using 3% ethyl acetate in hexanes to 25% ethyl acetate in hexanes with 3.0 L) afforded the title compound as a white, crystalline solid (18.2 g, 73%).
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12.5 g
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21.8 mL
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175 mL
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2.27 g
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0 (± 1) mol
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55 g
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Quantity
33 mL
Type
solvent
Reaction Step Two
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Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
73%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(1-ethoxyvinyl)pyrimidine
Reactant of Route 2
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2-Chloro-5-(1-ethoxyvinyl)pyrimidine

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